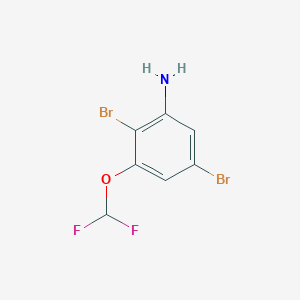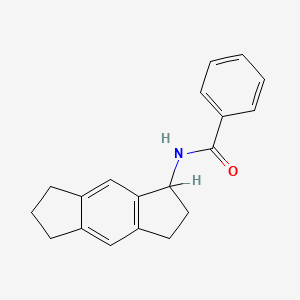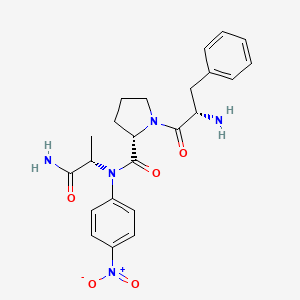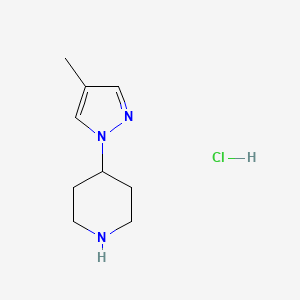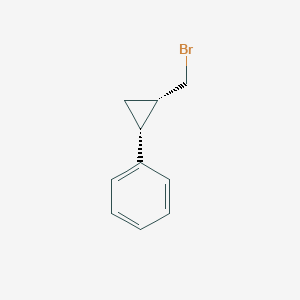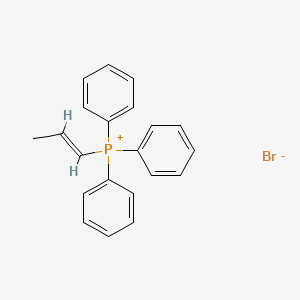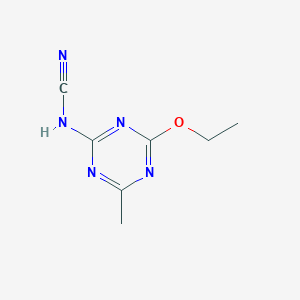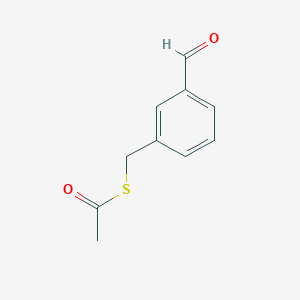
1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an amino group, a bromine atom, and a hydroxypropylamino group attached to the anthracene-9,10-dione core.
Preparation Methods
The synthesis of 1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione can be achieved through several routes:
Bromination and Amination: One common method involves the bromination of 1-aminoanthraquinone followed by hydrolysis.
One-Pot Synthesis: Another approach is a one-pot synthesis starting from 1-aminoanthraquinone, where bromination and subsequent hydrolysis occur in a single reaction vessel.
Industrial production methods often involve large-scale synthesis techniques, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are essential intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione involves its interaction with cellular proteins and enzymes. The compound can inhibit key enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis. Molecular targets include kinases, topoisomerases, and other proteins essential for cancer cell survival .
Comparison with Similar Compounds
1-Amino-2-bromo-4-((2-hydroxypropyl)amino)anthracene-9,10-dione can be compared with other anthraquinone derivatives:
1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone: This compound is similar in structure but lacks the hydroxypropylamino group, making it less versatile in certain applications.
1-Amino-4-bromo-2-methyl-9,10-anthraquinone: This derivative has a methyl group instead of the hydroxypropylamino group, affecting its reactivity and biological activity.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Conclusion
This compound is a compound of significant interest due to its diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable intermediate in various synthetic processes and a promising candidate for further research in drug development and material science.
Properties
CAS No. |
61467-90-1 |
|---|---|
Molecular Formula |
C17H15BrN2O3 |
Molecular Weight |
375.2 g/mol |
IUPAC Name |
1-amino-2-bromo-4-(2-hydroxypropylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15BrN2O3/c1-8(21)7-20-12-6-11(18)15(19)14-13(12)16(22)9-4-2-3-5-10(9)17(14)23/h2-6,8,20-21H,7,19H2,1H3 |
InChI Key |
YMDJJRLTJYBVLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-([Ethyl(methyl)amino]methyl)-5-fluorobenzonitrile](/img/structure/B13148819.png)
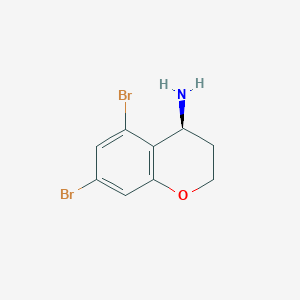
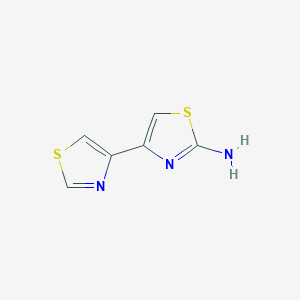
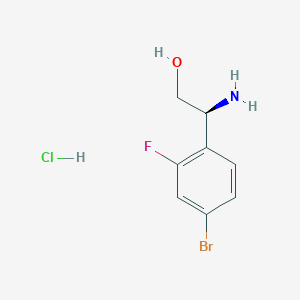
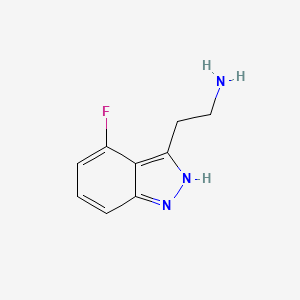
![(2-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B13148853.png)
